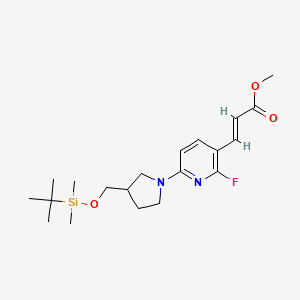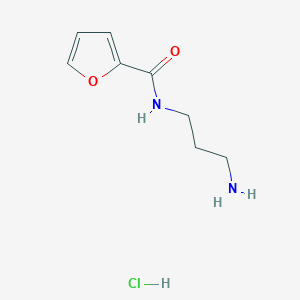
Furan-2-carboxylic acid (3-amino-propyl)-amidehydrochloride
Übersicht
Beschreibung
“Furan-2-carboxylic acid (3-amino-propyl)-amidehydrochloride” is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isNCCCNC(=O)c1ccco1 . This indicates that the compound contains a furan ring (c1ccco1) attached to a carboxylic acid amide group (NC(=O)) and a propylamine group (NCCC). Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.65 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
Furan-2-carboxylic acid is a crucial intermediate in the synthesis of complex molecules, such as pilocarpine, a medication used to treat dry mouth and glaucoma. Through a series of chemical transformations, including esterification, hydrogenation, and enzymatic hydrolysis, researchers have developed methods to synthesize both enantiomers of pilocarpine, highlighting the versatility of furan derivatives in pharmaceutical synthesis (Schmidt et al., 2021).
Development of Bio-based Chemicals
Research into the controlled synthesis of furan carboxylic acids from bio-based precursors like 5-hydroxymethylfurfural (HMF) has significant implications for the pharmaceutical and polymer industries. Using a dual-enzyme cascade system, scientists have achieved high yields of furan carboxylic acids, demonstrating the potential of these compounds as biobased building blocks (Jia et al., 2019).
Catalysis and Organic Synthesis
The catalytic properties of furan-2-carboxylic acid derivatives are explored in the synthesis of amides and esters under microwave-assisted conditions, offering an efficient pathway for generating furfural derivatives with significant potential in organic synthesis and material science (Janczewski et al., 2021).
Biocatalysis for Furan Derivatives
Biocatalytic processes have been developed for the efficient production of furan carboxylic acids, demonstrating the high substrate tolerance and productivity of engineered whole-cell biocatalysts. These advancements underscore the potential of biocatalysis in enhancing the sustainability and efficiency of chemical production processes (Zhang et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRGEOMCBADCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



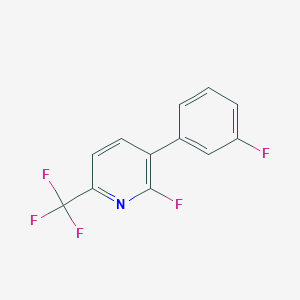
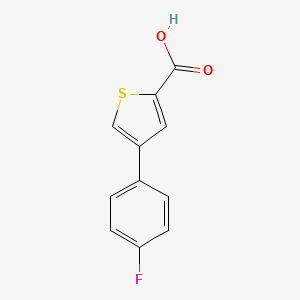
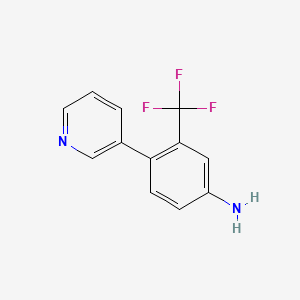

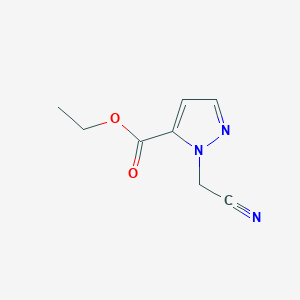

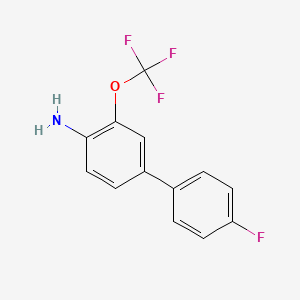
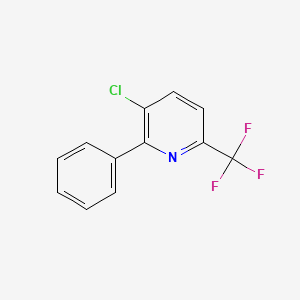
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)
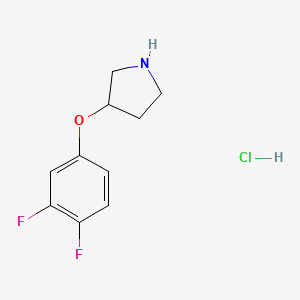
![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)


